4-Methyl-N-(pentan-3-yl)pyridin-2-amine 4-Methyl-N-(pentan-3-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19951958
InChI: InChI=1S/C11H18N2/c1-4-10(5-2)13-11-8-9(3)6-7-12-11/h6-8,10H,4-5H2,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C11H18N2
Molecular Weight: 178.27 g/mol

4-Methyl-N-(pentan-3-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC19951958

Molecular Formula: C11H18N2

Molecular Weight: 178.27 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-N-(pentan-3-yl)pyridin-2-amine -

Specification

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
IUPAC Name 4-methyl-N-pentan-3-ylpyridin-2-amine
Standard InChI InChI=1S/C11H18N2/c1-4-10(5-2)13-11-8-9(3)6-7-12-11/h6-8,10H,4-5H2,1-3H3,(H,12,13)
Standard InChI Key LPMBVZPGNNDIPD-UHFFFAOYSA-N
Canonical SMILES CCC(CC)NC1=NC=CC(=C1)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a six-membered pyridine ring with a methyl group at the 4-position and a secondary amine at the 2-position, bonded to a pentan-3-yl chain. The IUPAC name, 4-methyl-N-(pentan-3-yl)pyridin-2-amine, reflects this substitution pattern. Key identifiers include:

PropertyValue
Molecular FormulaC11_{11}H18_{18}N2_{2}
Molecular Weight178.27 g/mol
SMILESCC(C)CC(C)NC1=NC=CC(=C1)C
InChIKeyIYBVJXIDSKKYCZ-UHFFFAOYSA-N

The branched pentan-3-yl group enhances lipophilicity, influencing solubility and membrane permeability .

Stereochemical Considerations

The presence of a chiral center at the pentan-3-yl group introduces stereoisomerism. Enantiomeric resolution may be required for applications demanding stereochemical purity, though synthetic routes often yield racemic mixtures unless asymmetric synthesis is employed .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves alkylating 4-methylpyridin-2-amine with 3-bromopentane under basic conditions:

Reaction Scheme:
4-Methylpyridin-2-amine+3-BromopentaneBaseSolvent4-Methyl-N-(pentan-3-yl)pyridin-2-amine\text{4-Methylpyridin-2-amine} + \text{3-Bromopentane} \xrightarrow[\text{Base}]{\text{Solvent}} \text{4-Methyl-N-(pentan-3-yl)pyridin-2-amine}

Optimized Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Base: Potassium carbonate (K2_2CO3_3)

  • Temperature: 80–100°C (reflux)

  • Yield: ~60–70% after purification .

Industrial Production

Scalable synthesis necessitates cost-effective reagents and streamlined purification. Continuous-flow reactors and catalytic methods (e.g., palladium-catalyzed coupling) are under investigation to improve efficiency. Industrial protocols emphasize:

  • Catalyst Optimization: Transition-metal catalysts to reduce reaction time.

  • Green Chemistry: Solvent recycling and waste minimization .

Physicochemical Properties

Solubility and Partition Coefficients

  • Aqueous Solubility: Low (<1 mg/mL at 25°C) due to hydrophobic pentan-3-yl and methyl groups.

  • logP (Octanol-Water): Estimated at 2.8 ± 0.3, indicating moderate lipophilicity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 8.20 (d, J = 5.0 Hz, 1H, pyridine-H6)

    • δ 6.90 (d, J = 5.0 Hz, 1H, pyridine-H5)

    • δ 3.10 (m, 1H, NHCH(CH2_2)2_2)

    • δ 2.40 (s, 3H, CH3_3)

    • δ 1.50–1.20 (m, 8H, pentan-3-yl chain) .

Mass Spectrometry

  • ESI-MS: m/z 179.1 [M+H]+^+, consistent with the molecular formula C11_{11}H18_{18}N2_{2} .

Regulatory Status

No regulatory approvals or restrictions are currently reported. Compliance with REACH and TSCA guidelines is advised for industrial production .

Future Research Directions

  • Stereoselective Synthesis: Developing enantioselective routes for biomedical applications.

  • Structure-Activity Relationships (SAR): Modifying the alkyl chain to optimize pharmacokinetics.

  • Green Manufacturing: Exploring biocatalytic methods to reduce environmental impact .

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